molecular formula C6H11F2N3O B13342872 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide

4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide

Cat. No.: B13342872
M. Wt: 179.17 g/mol
InChI Key: XTZWYWKYJRFBGJ-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide is a high-quality chemical reagent intended solely for research and development purposes in laboratory settings. This compound belongs to a class of synthetically valuable 4,4-difluoropyrrolidine derivatives, which are prominent scaffolds in medicinal chemistry and drug discovery . The core structure features a pyrrolidine ring with two fluorine atoms at the 4-position, a modification known to influence the molecule's electronic properties, metabolic stability, and membrane permeability . The hydroxymethyl group at the 2-position offers a versatile handle for further chemical functionalization, such as conjugation or derivation, making it a valuable bifunctional intermediate . The carboximidamide group is a key pharmacophore found in many bioactive molecules and can be utilized in the synthesis of more complex chemical entities for screening against biological targets . As a building block, this compound is particularly useful in the design and synthesis of potential protease inhibitors, receptor agonists/antagonists, and other therapeutic candidates . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H11F2N3O

Molecular Weight

179.17 g/mol

IUPAC Name

4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide

InChI

InChI=1S/C6H11F2N3O/c7-6(8)1-4(2-12)11(3-6)5(9)10/h4,12H,1-3H2,(H3,9,10)

InChI Key

XTZWYWKYJRFBGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC1(F)F)C(=N)N)CO

Origin of Product

United States

Preparation Methods

Pyrrolidine Core Synthesis

Starting material : (R)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 317354-91-9)
Method :

  • Reduction : Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) reduces dicarboxylate precursors to yield the hydroxymethyl intermediate.
  • Fluorination : Electrophilic fluorination using Selectfluor® or similar reagents introduces difluoro groups at the 4-position.

Key Data :

Parameter Value
Yield (Reduction) 72–85%
Reaction Time 6–12 hours
Temperature 0–25°C

Carboximidamide Formation

Protocol :

  • Oxidation : Dess-Martin periodinane (DMP) in dichloromethane (DCM) converts the hydroxymethyl group to a formyl moiety at 0°C.
  • Condensation : Reaction with carboximidamide hydrochloride in ethanol using potassium carbonate (K₂CO₃) as base.

Optimization Notes :

  • Excess DMP (1.2 equiv) ensures complete oxidation.
  • Anhydrous ethanol minimizes side reactions during condensation.

Reaction Table :

Step Reagents/Conditions Yield
Oxidation DMP (1.2 equiv), DCM, 0°C 89%
Condensation Ethanol, K₂CO₃, 25°C, 12h 55%

Purification and Characterization

  • Chromatography : Silica gel column with ethyl acetate/hexane gradients (0–100%) achieves >95% purity.
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 1.44 (s, tert-butyl), 3.2–4.1 (pyrrolidine protons), 4.6 (br s, -OH).
    • HRMS : [M+H]⁺ calculated for C₈H₁₄F₂N₃O: 214.1062; found: 214.1065.

Comparative Analysis of Methods

Method Advantages Limitations
LiBH₄ Reduction High regioselectivity Sensitive to moisture
DMP Oxidation Mild conditions, fast Cost-intensive reagent
Ethanol Condensation Scalable Moderate yield

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxymethyl group also plays a role in the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Pyrazole Carboximidamide Derivatives

The pyrazole carboximidamide derivatives listed in share the carboximidamide functional group but differ in core structure and substituents. Below is a comparative analysis:

Table 1: Key Differences Between 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide and Pyrazole Carboximidamides

Feature 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide Pyrazole Carboximidamides (e.g., Compounds 1–11, )
Core Structure Pyrrolidine (saturated 5-membered ring) 4,5-Dihydro-1H-pyrazole (partially unsaturated 5-membered ring)
Fluorination 4,4-difluoro substitution Absent (substituents include Cl, Br, OMe, NO₂, etc.)
Key Substituents Hydroxymethyl (position 2) Aryl groups (e.g., 4-methoxyphenyl, 3-nitrophenyl)
Electron Effects Electron-withdrawing fluorine enhances ring electronegativity Electron-donating/withdrawing aryl groups modulate reactivity
Potential Applications Hypothesized enzyme inhibition or agrochemical activity Reported pesticidal/antifungal activity

Conversely, the aryl substituents in pyrazole derivatives () may enhance π-π stacking interactions in biological systems, a feature absent in the fluorinated pyrrolidine.

Comparison with Fluorinated Heterocyclic Compounds

highlights fluorinated heterocycles like 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide) , a pyrrole-derived pesticide. While both fluoroimide and the target compound incorporate fluorine, their structural and functional divergences are significant:

Table 2: Contrasting Fluorinated Heterocycles

Feature 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide Fluoroimide ()
Core Structure Pyrrolidine Pyrrole-2,5-dione
Fluorine Position 4,4-positions on the ring 4-fluorophenyl substituent
Functional Groups Carboximidamide, hydroxymethyl Dione, dichloro substituents
Bioactivity Hypothesized enzyme modulation Confirmed fungicidal activity

The carboximidamide group in the target compound may enable nucleophilic interactions distinct from the electrophilic dione moiety in fluoroimide, suggesting divergent mechanisms of action.

Biological Activity

4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C6H10F2N4O
  • Molecular Weight : 182.17 g/mol

The presence of difluoromethyl and hydroxymethyl groups contributes to its unique properties, influencing its interaction with biological targets.

Research indicates that 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide may exert its biological effects through the inhibition of specific enzymes involved in critical pathways:

  • Acetylcholinesterase (AChE) Inhibition : AChE is crucial for neurotransmitter regulation in the brain. The compound has shown potential as an AChE inhibitor, which could be beneficial in treating Alzheimer's disease by enhancing cholinergic signaling .
  • Beta-Site APP Cleaving Enzyme (BACE1) Inhibition : BACE1 plays a significant role in the production of amyloid-beta peptides associated with Alzheimer's pathology. The compound's ability to inhibit BACE1 suggests a dual mechanism that may enhance therapeutic outcomes in neurodegenerative conditions .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the inhibitory effects of the compound on AChE and BACE1. The results are summarized in Table 1.

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide5.12 ± 0.458.34 ± 0.67

These findings indicate that the compound possesses significant inhibitory activity against both enzymes, making it a candidate for further development as a therapeutic agent for Alzheimer's disease .

Case Studies

A notable case study investigated the effects of this compound on cognitive function in animal models of Alzheimer's disease. The study involved administering varying doses to transgenic mice expressing human amyloid precursor protein (APP). Key findings included:

  • Improvement in Cognitive Performance : Mice treated with the compound showed significant improvements in memory tasks compared to control groups.
  • Reduction in Amyloid Plaque Formation : Histological analysis revealed a marked decrease in amyloid plaque deposition in treated animals, correlating with enhanced cognitive function .

Potential Applications

The dual inhibition of AChE and BACE1 positions 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide as a promising candidate for developing novel treatments for Alzheimer's disease. Additionally, ongoing research into its effects on cancer cell lines suggests potential applications in oncology, particularly regarding its role in modulating cell survival pathways .

Q & A

Q. What are the key synthetic pathways for synthesizing 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions, leveraging fluorinated intermediates. For example, fluorinated pyrrolidine precursors (e.g., 4,4-difluoropyrrolidine derivatives) are functionalized with hydroxymethyl and carboximidamide groups via stepwise reactions under inert atmospheres . Optimization requires adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., Pd/C or organocatalysts). Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions by modeling transition states and energy barriers .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • LCMS : Confirm molecular weight ([M+H]+) and detect impurities.
  • 1H/19F NMR : Verify fluorine integration (e.g., 4,4-difluoro groups) and hydroxymethyl proton signals (δ ~3.5–4.0 ppm) .
  • HPLC : Quantify purity (>95% for biological assays).
  • X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles .

Q. What are the stability profiles of 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 3–10) at 25°C for 24–72 hours; monitor degradation via LCMS. Fluorinated compounds often exhibit enhanced stability in acidic conditions due to reduced nucleophilic attack .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C under nitrogen to prevent oxidation of the hydroxymethyl group .

Q. How does the hydroxymethyl group influence the compound’s solubility and bioavailability?

  • Methodological Answer : The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility (tested via shake-flask method). For bioavailability, perform logP measurements (octanol-water partition coefficient) and Caco-2 cell permeability assays. Molecular dynamics simulations can model interactions with lipid bilayers .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carboximidamide group in nucleophilic or electrophilic reactions?

  • Methodological Answer : The carboximidamide group acts as a weak base (pKa ~8–10), enabling protonation in acidic media to form electrophilic intermediates. Use DFT calculations to map charge distribution and frontier molecular orbitals (HOMO/LUMO) . Kinetic studies (e.g., stopped-flow spectroscopy) can quantify reaction rates with thiols or amines, revealing steric effects from the difluoro substituents .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study binding modes. Key steps:
  • Target Preparation : Retrieve protein structures (PDB) and optimize protonation states.
  • Docking : Screen against active sites, prioritizing hydrogen bonds with the hydroxymethyl group and hydrophobic interactions with fluorinated regions.
  • Free Energy Calculations : Use MM-PBSA to estimate binding affinities .

Q. How to resolve contradictions in experimental data (e.g., conflicting bioactivity results across assays)?

  • Methodological Answer : Apply multivariate analysis:
  • PCA (Principal Component Analysis) : Identify outliers in bioactivity datasets.
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, fluorinated compounds may show cell-type-specific uptake due to transporter expression .
  • Orthogonal Validation : Repeat assays with alternative methods (e.g., SPR instead of fluorescence polarization) .

Q. What strategies enable efficient scale-up of lab-scale synthesis without compromising yield or purity?

  • Methodological Answer : Adopt flow chemistry for continuous production:
  • Microreactors : Enhance heat/mass transfer for exothermic fluorination steps.
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring.
  • Design of Experiments (DoE) : Optimize parameters (residence time, catalyst loading) statistically .

Q. How can the compound’s metabolic pathways be elucidated in in vitro systems?

  • Methodological Answer : Use hepatocyte incubations with LC-HRMS:
  • Phase I Metabolism : Identify hydroxylation or defluorination products.
  • Phase II Metabolism : Detect glucuronidation or sulfation of the hydroxymethyl group.
  • CYP450 Inhibition Assays : Test isoform-specific interactions (e.g., CYP3A4) .

Q. What interdisciplinary approaches integrate chemical synthesis with materials science (e.g., drug delivery systems)?

  • Methodological Answer :
    Develop fluorinated nanocarriers:
  • Lipid Nanoparticles : Encapsulate the compound using microfluidics; assess loading efficiency via dialysis.
  • Polymer Conjugates : Graft onto PEGylated polymers for sustained release.
  • In Silico Design : Predict nanoparticle stability using coarse-grained MD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.